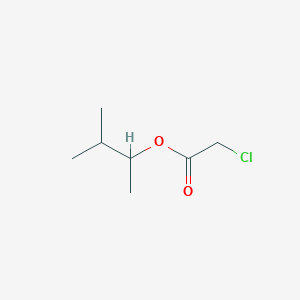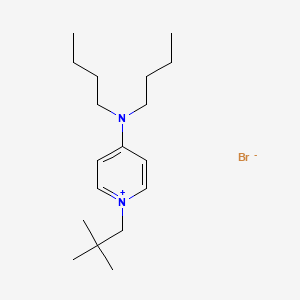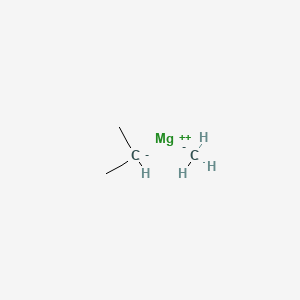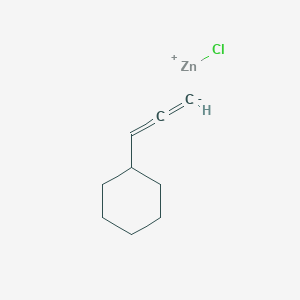
Chlorozinc(1+) 3-cyclohexylpropadien-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorozinc(1+) 3-cyclohexylpropadien-1-ide is an organozinc compound characterized by the presence of a zinc atom bonded to a chlorine atom and a 3-cyclohexylpropadien-1-ide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlorozinc(1+) 3-cyclohexylpropadien-1-ide typically involves the reaction of zinc chloride with 3-cyclohexylpropadien-1-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The choice of raw materials, reaction conditions, and purification methods are optimized to achieve high yields and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorozinc(1+) 3-cyclohexylpropadien-1-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and organic by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation states or different organozinc species.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce zinc oxide and organic by-products, while substitution reactions can yield various organozinc compounds with different functional groups.
Applications De Recherche Scientifique
Chlorozinc(1+) 3-cyclohexylpropadien-1-ide has a wide range of applications in scientific research, including:
Biology: In biological research, this compound can be used to study the interactions between zinc and biological molecules, as well as the role of zinc in enzymatic processes.
Industry: In industrial applications, this compound can be used as a catalyst or intermediate in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of Chlorozinc(1+) 3-cyclohexylpropadien-1-ide involves its interaction with molecular targets and pathways in chemical and biological systems. The zinc atom in the compound can coordinate with various ligands, influencing the reactivity and stability of the compound. In biological systems, the compound can interact with enzymes and other proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Chlorozinc(1+) 3-cyclohexylpropadien-1-ide include other organozinc compounds, such as:
- Chlorozinc(1+) propan-1-ide
- Chlorozinc(1+) 3-(ethoxycarbonyl)propan-1-ide
- Chlorozinc(1+) (3Z)-3-hexen-3-ide
Uniqueness
This compound is unique due to its specific structure and the presence of the 3-cyclohexylpropadien-1-ide group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
92490-15-8 |
|---|---|
Formule moléculaire |
C9H13ClZn |
Poids moléculaire |
222.0 g/mol |
InChI |
InChI=1S/C9H13.ClH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h1,6,9H,3-5,7-8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
VOZWPMPYLGZMMS-UHFFFAOYSA-M |
SMILES canonique |
[CH-]=C=CC1CCCCC1.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


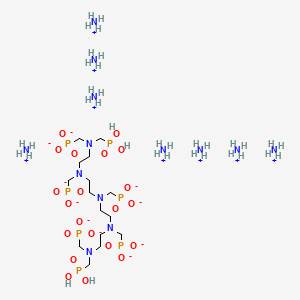
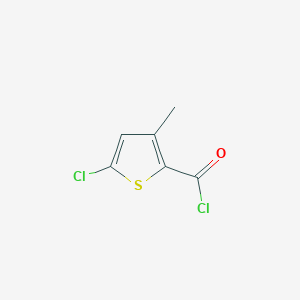

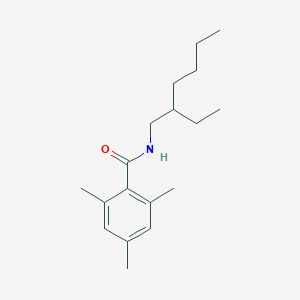
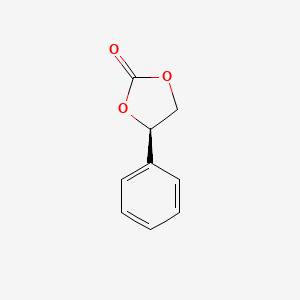
![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)

![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
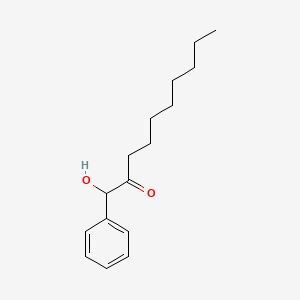
![1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid](/img/structure/B14359792.png)
![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
